28-Acetoxyerythrodiol
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Overview
Description
28-Acetoxyerythrodiol is a natural product found in Erythrina sigmoidea with data available.
Scientific Research Applications
Cytotoxic Activity in Cancer Research
Research on derivatives of betulin, such as 28-Acetoxyerythrodiol, has shown promising results in cancer research. A study by Boryczka et al. (2013) synthesized new derivatives of betulin with acetylenic and carbonyl functions at specific positions. These compounds demonstrated significant cytotoxicity against various human and murine cancer cell lines, outperforming both betulin and cisplatin in certain instances. Specifically, 28-O-Propynoylbetulin showed over 500 times greater potency than betulin against human leukemia cells (Boryczka et al., 2013).
Enhancing Efficacy of Cytostatics
Gevrenova et al. (2019) explored the synergistic effects of Gypsophila trichotoma GOTCABs (Glucuronide Oleanane-type Triterpenoid Carboxylic Acid 3,28-Bidesmosides) with the cytostatic etoposide on Hodgkin lymphoma cells. They discovered that the combination of acetylated saponins with etoposide induced a strong synergism, leading to enhanced cytotoxicity and apoptosis in cancer cells (Gevrenova et al., 2019).
Antiviral Activity
A study on novel steroids from the South China Sea gorgonian Echinogorgia rebekka identified compounds with an acetoxy linked at the side chain, exhibiting promising antiviral activity. Specifically, the (25R)-epimer showed significant antiviral action against respiratory syncytial virus (Cao et al., 2014).
Impact on Hormonal Activity
Research on 28-homocastasterone, a dietary phyto keto oxysterol, has shown its influence on testicular steroid metabolism and LxR mRNA expression in diabetic rats. This compound modulated enzyme activities and hormone levels, suggesting its potential in regulating steroidogenic activities (Athithan et al., 2018).
Influence on Plant Hormonal Systems
28-Homobrassinolide was studied for its effects on protein content and activities of certain enzymes in radish plants under heavy metal stress. This brassinosteroid showed a protective role against stress, modulating antioxidative enzymes (Sharma et al., 2014).
Properties
CAS No. |
51820-71-4 |
---|---|
Molecular Formula |
C32H52O3 |
Molecular Weight |
484.8 g/mol |
IUPAC Name |
[(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]methyl acetate |
InChI |
InChI=1S/C32H52O3/c1-21(33)35-20-32-17-15-27(2,3)19-23(32)22-9-10-25-29(6)13-12-26(34)28(4,5)24(29)11-14-31(25,8)30(22,7)16-18-32/h9,23-26,34H,10-20H2,1-8H3/t23-,24?,25-,26+,29+,30-,31-,32-/m1/s1 |
InChI Key |
MOMZFICIDJEWQF-SLWKHJNRSA-N |
Isomeric SMILES |
CC(=O)OC[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@H]1CC(CC2)(C)C)C |
SMILES |
CC(=O)OCC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C |
Canonical SMILES |
CC(=O)OCC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C |
Synonyms |
28-acetoxyerythrodiol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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